molecular formula C19H19N3O3 B2543929 3-(4-methoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide CAS No. 1226433-54-0

3-(4-methoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide

Cat. No.: B2543929
CAS No.: 1226433-54-0
M. Wt: 337.379
InChI Key: FMYDJSZQZOGDEK-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is an organic compound with a complex structure that includes a methoxyphenyl group, an oxadiazolyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under specific conditions.

    Attachment of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the propanamide backbone: This can be done through amide bond formation reactions, such as coupling reactions using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of the oxadiazole ring can yield corresponding amines.

Scientific Research Applications

3-(4-methoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of a methoxyphenyl group, an oxadiazolyl group, and a propanamide backbone, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-20-19(25-22-13)15-6-8-16(9-7-15)21-18(23)12-5-14-3-10-17(24-2)11-4-14/h3-4,6-11H,5,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYDJSZQZOGDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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